molecular formula C22H26N2O11 B11709012 2,16-Dinitro-6,7,9,10,12,13,20,21,23,24-decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine

2,16-Dinitro-6,7,9,10,12,13,20,21,23,24-decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine

Cat. No.: B11709012
M. Wt: 494.4 g/mol
InChI Key: HUEHVPNKLNTJSZ-UHFFFAOYSA-N
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Description

2,16-Dinitro-6,7,9,10,12,13,20,21,23,24-decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dibenzo structure with multiple nitro groups and a heptaoxacyclohenicosine ring, making it a subject of interest for researchers in chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,16-Dinitro-6,7,9,10,12,13,20,21,23,24-decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine typically involves multi-step organic reactions. The process begins with the preparation of the dibenzo core, followed by the introduction of nitro groups through nitration reactions. The heptaoxacyclohenicosine ring is then formed via cyclization reactions under controlled conditions. Common reagents used in these reactions include nitric acid, sulfuric acid, and various organic solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and cyclization processes, utilizing advanced chemical reactors and purification techniques. The scalability of these methods ensures the availability of the compound for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

2,16-Dinitro-6,7,9,10,12,13,20,21,23,24-decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form more reactive intermediates.

    Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions may involve reagents such as halogens and alkylating agents.

Major Products Formed

Scientific Research Applications

2,16-Dinitro-6,7,9,10,12,13,20,21,23,24-decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2,16-Dinitro-6,7,9,10,12,13,20,21,23,24-decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity, enabling it to participate in redox reactions and form covalent bonds with target molecules. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,16-Dinitro-6,7,9,10,12,13,20,21,23,24-decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine is unique due to its specific nitro group positioning and the heptaoxacyclohenicosine ring structure

Properties

Molecular Formula

C22H26N2O11

Molecular Weight

494.4 g/mol

IUPAC Name

11,27-dinitro-2,5,8,15,18,21,24-heptaoxatricyclo[23.4.0.09,14]nonacosa-1(25),9(14),10,12,26,28-hexaene

InChI

InChI=1S/C22H26N2O11/c25-23(26)17-2-4-20-21(15-17)34-13-9-30-6-5-29-7-11-32-19-3-1-18(24(27)28)16-22(19)35-14-10-31-8-12-33-20/h1-4,15-16H,5-14H2

InChI Key

HUEHVPNKLNTJSZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCOC2=C(C=CC(=C2)[N+](=O)[O-])OCCOCCOC3=C(C=CC(=C3)[N+](=O)[O-])OCCO1

Origin of Product

United States

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